molecular formula C12H21NO5 B3029726 tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 766539-39-3

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No. B3029726
CAS RN: 766539-39-3
M. Wt: 259.30
InChI Key: FRZZQROAGVAOAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds is a topic of interest in several papers. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is described as a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline, involving acylation, nucleophilic substitution, and reduction, with a total yield of 81% . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine in a multi-step process including acetonization, Boc protection, and N-methoxy-N-methyl amidation, with an overall yield of 54% . These studies demonstrate the complexity and multi-step nature of synthesizing tert-butyl ester derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl ester derivatives is often confirmed using various spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is described as linear with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of another compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The papers provide insights into the reactivity of tert-butyl ester derivatives in various chemical reactions. For instance, the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate leads to the formation of important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, kinetic resolutions of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates are described, which afford differentially protected 3-oxy-substituted cispentacin derivatives with high diastereomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ester derivatives are influenced by their molecular structure. The papers discuss the importance of intermolecular interactions, such as hydrogen bonding, in determining the crystal packing and stability of these compounds . The thermal stability and reactivity of these compounds are also characterized, which is essential for their practical applications in synthesis .

Safety and Hazards

The safety data sheet advises to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZZQROAGVAOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188514
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766539-39-3
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766539-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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